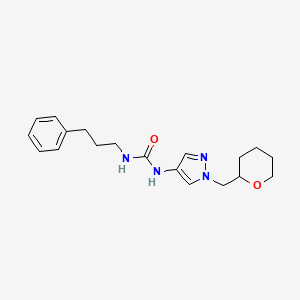

1-(3-phenylpropyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Discovery and Antagonistic Properties

The research presented in the first paper focuses on the discovery of a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas, which were investigated for their antagonistic properties against the human Transient Receptor Potential Vanilloid 1 (hTRPV1). The study conducted a detailed structure-activity relationship analysis, optimizing the compounds for antagonism toward capsaicin activation. Notably, compounds such as antagonists 26, 50, and 51 demonstrated potent antagonism with Ki(CAP) values of 0.4-0.5 nM. These compounds were also tested in vivo, where they antagonized capsaicin-induced hypothermia in mice without causing hyperthermia, indicating thermoneutral properties. Additionally, compound 51 exhibited dose-dependent anti-nociceptive activity in the formalin model, suggesting potential therapeutic applications for pain management .

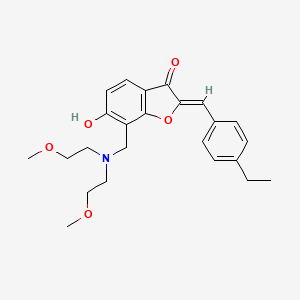

Synthesis and Anticancer Potential

The second paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives from 4-phenylbutyric acid and alkylanilines. The cytotoxic effects of

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation and Properties

Anion Tuning of Rheology, Morphology, and Gelation : The study by Lloyd and Steed (2011) explores the hydrogel formation capabilities of a similar urea compound, highlighting how the identity of anions can influence the physical properties of hydrogels. This research demonstrates the compound's potential in creating tunable materials for various applications (Lloyd & Steed, 2011).

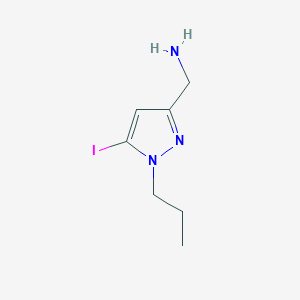

Synthesis and Inhibitory Activity

Synthesis and Properties of Urea Derivatives : D’yachenko et al. (2019) synthesized a series of urea derivatives, showing significant inhibitory activity against human soluble epoxide hydrolase. This indicates the compound's potential in drug discovery and development (D’yachenko et al., 2019).

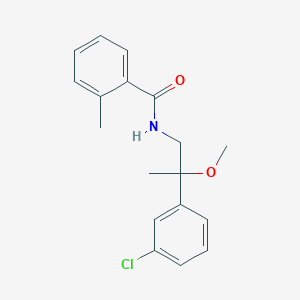

Cardiac Myosin Activation

Cardiac Myosin Activators for Heart Failure Treatment : Research by Manickam et al. (2017) on flexible urea derivatives, including a compound with a similar structure, shows promise as selective cardiac myosin ATPase activators. These findings could pave the way for new treatments for systolic heart failure (Manickam et al., 2017).

Anticancer Agents

Potential Anticancer Agents : Gaudreault et al. (1988) investigated 1-aryl-3-(2-chloroethyl) ureas for their cytotoxicity against human adenocarcinoma cells, demonstrating the therapeutic potential of urea derivatives in cancer treatment (Gaudreault et al., 1988).

Ligand Synthesis and Characterization

Iridium Tetrazolate Complexes for Color Tuning : Stagni et al. (2008) synthesized heteroleptic cyclometalated iridium(III) complexes with tetrazolate ligands, demonstrating the role of the ancillary ligand in color tuning. This research highlights the compound's application in developing materials with specific photophysical properties (Stagni et al., 2008).

Eigenschaften

IUPAC Name |

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c24-19(20-11-6-9-16-7-2-1-3-8-16)22-17-13-21-23(14-17)15-18-10-4-5-12-25-18/h1-3,7-8,13-14,18H,4-6,9-12,15H2,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGCXIPQTTVUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-phenylpropyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)

![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)

![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)